D-Selenocystine
Description
Isomeric Significance within Selenoamino Acid Biochemistry
The primary significance of D-selenocystine is rooted in its stereoisomeric relationship with L-selenocystine. In biological systems, the vast majority of amino acids incorporated into proteins are of the L-configuration. dss.go.th This makes the study of D-amino acids and their derivatives, like this compound, a specialized field focused on understanding their alternative metabolic pathways and enzymatic interactions.
The substitution of sulfur with selenium in cysteine results in selenocysteine (B57510), which has a lower pKa (5.2 for the selenol group vs. 8.3 for the thiol group), making it more nucleophilic at physiological pH. mdpi.com This inherent reactivity is a key feature of selenoamino acids. This compound, being the oxidized dimer of D-selenocysteine, provides a more stable form for studying the biochemical properties of the D-enantiomer. wikipedia.org
Research has shown that enzymes can exhibit high stereoselectivity. For instance, D-amino acid oxidase (DAAO), a flavoenzyme, specifically catalyzes the oxidative deamination of D-amino acids. frontiersin.orgwikipedia.org Studies have utilized D-selenocysteine and its derivatives to probe the substrate specificity and mechanisms of such enzymes. acs.orgnih.gov The metabolism of this compound, therefore, provides a window into the broader processes of D-amino acid metabolism and detoxification in various organisms. wikipedia.org
This compound as a Distinct Chemical Entity in Research Contexts
This compound serves as a valuable tool in biochemical research for several reasons. Its distinct chemical properties allow scientists to investigate processes that are otherwise difficult to observe with its more common L-isomer.
One of the key areas of research is in understanding enzymatic reactions. A novel enzyme, this compound α,β-lyase, was discovered in extracts of Clostridium sticklandii and C. sporogenes. asm.orgjst.go.jp This enzyme specifically decomposes this compound into pyruvate, ammonia, and elemental selenium. asm.orgjst.go.jp The purification and characterization of this enzyme have provided significant insights into the metabolism of D-selenoamino acids in certain bacteria. asm.orgvulcanchem.com The enzyme, which requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, can also catalyze β-replacement reactions between this compound and thiols to produce S-substituted D-cysteines. asm.orgnih.gov
Furthermore, this compound and its monomer, D-selenocysteine, are used to study the stereochemical influences on selenium amino acid metabolism. vulcanchem.com For example, studies on D-amino acid oxidase from porcine kidney have shown that it can act on D-selenocysteine conjugates, highlighting a metabolic pathway for D-selenoamino acids. acs.org These investigations are crucial for understanding how organisms handle different isomers of essential, yet potentially toxic, trace elements like selenium.
Historical Trajectory of Research on this compound and Related Selenoamino Acids
The journey of selenoamino acid research began with the discovery of selenium's essentiality and its dual role as both a nutrient and a toxicant. hmdb.ca The identification of selenocysteine as the 21st amino acid in 1974 by Thressa Stadtman was a landmark discovery that spurred further investigation into selenium's biochemical functions. wikipedia.org Initially, it was thought that selenium was incorporated into proteins post-translationally. nih.gov However, later research revealed that selenocysteine is co-translationally inserted into proteins, encoded by a UGA codon that is normally a stop codon. nih.govresearchgate.net
While much of the early focus was on L-selenocysteine due to its presence in proteins, the study of D-selenoamino acids emerged as a complementary field. The synthesis of D- and L-selenocystine was a crucial step that enabled researchers to explore their distinct biochemical properties. asm.org The discovery and characterization of enzymes like this compound α,β-lyase in the late 1980s marked a significant advancement in understanding the metabolic fate of D-selenoamino acids in specific microorganisms. asm.orgjst.go.jp
In recent years, interest in all forms of selenoamino acids has grown, driven by their potential applications in medicinal chemistry and their roles in health and disease. ontosight.airesearchgate.net The ability to synthesize and study specific isomers like this compound continues to be vital for a comprehensive understanding of selenium biochemistry. acs.org
Data Tables
Table 1: Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Characteristic |
|---|---|---|---|
| This compound | C6H12N2O4Se2 | 334.10 | Dimeric, oxidized form of D-selenocysteine. |
| D-Selenocysteine | C3H7NO2Se | 168.05 | D-isomer of the 21st proteinogenic amino acid. ontosight.ai |
| L-Selenocysteine | C3H7NO2Se | 168.065 | The 21st proteinogenic amino acid, found in selenoproteins. wikipedia.org |
| D-Cystine | C6H12N2O4S2 | 240.30 | Sulfur-containing analog of this compound. |
Table 2: Key Enzymes in this compound Metabolism
| Enzyme | Source Organism | Substrate(s) | Product(s) | Cofactor |
|---|---|---|---|---|
| This compound α,β-lyase | Clostridium sticklandii | This compound, D-Cystine, D-Lanthionine | Pyruvate, Ammonia, Elemental Selenium | Pyridoxal 5'-phosphate (PLP) asm.orgjst.go.jp |
| D-Amino Acid Oxidase (DAAO) | Porcine Kidney | D-Amino Acids (including D-selenocysteine conjugates) | α-Keto acids, Ammonia, Hydrogen Peroxide | FAD frontiersin.orgacs.org |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULROCUWKLNBSN-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)[Se][Se]C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181429 | |
| Record name | 3,3'-Diselenobis[D-alanine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26932-45-6 | |
| Record name | Selenocystine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026932456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Diselenobis[D-alanine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SELENOCYSTINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36B4M60N9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enzymatic Catalysis and Biotransformations Involving D Selenocystine
D-Selenocystine α,β-Lyase: Mechanism and Specificity
A key enzyme in the metabolism of this compound is this compound α,β-lyase. This enzyme catalyzes the decomposition of this compound and plays a crucial role in selenium biochemistry.
Discovery, Purification, and Molecular Characterization of this compound α,β-Lyase
A novel enzyme capable of decomposing this compound was discovered in the extracts of anaerobic bacteria, specifically Clostridium sticklandii and C. sporogenes. nih.govasm.org This enzyme was named this compound α,β-lyase. jst.go.jptandfonline.com The enzyme from C. sticklandii has been purified to homogeneity, a process involving multiple chromatographic steps, including butyl-Toyopearl 650M, Cellulofine GLC 2000, and TSK G3000 SW columns. asm.org
Molecular characterization revealed that the purified this compound α,β-lyase from C. sticklandii has a molecular weight of approximately 74,000 daltons. jst.go.jptandfonline.comvulcanchem.com It is a dimeric enzyme, composed of two identical subunits, each with a molecular weight of about 35,000 daltons. jst.go.jptandfonline.comvulcanchem.com
Catalytic Activity and Reaction Products of this compound α,β-Lyase
The primary catalytic function of this compound α,β-lyase is the α,β-elimination of this compound. jst.go.jptandfonline.com This reaction yields pyruvate, ammonia, and elemental selenium as the final products. jst.go.jptandfonline.comvulcanchem.com
Beyond this elimination reaction, the enzyme also demonstrates versatility by catalyzing β-replacement reactions. jst.go.jptandfonline.comvulcanchem.com When this compound interacts with various thiols in the presence of the enzyme, the corresponding S-substituted D-cysteines are produced. jst.go.jptandfonline.comvulcanchem.com Similarly, selenols can act as substituent donors when reacting with D-cystine, leading to the formation of Se-substituted D-selenocysteines. jst.go.jptandfonline.comvulcanchem.com For instance, L-selenohomocysteine can serve as a substituent donor in a β-replacement reaction to form selenocystathionine. nih.govasm.orgnih.gov
Coenzyme Requirements and Mechanistic Insights (e.g., Pyridoxal (B1214274) 5'-Phosphate)
The catalytic activity of this compound α,β-lyase is dependent on the presence of a coenzyme. nih.govjst.go.jptandfonline.com This essential coenzyme is pyridoxal 5'-phosphate (PLP), a derivative of vitamin B6. jst.go.jptandfonline.comvulcanchem.com The requirement of PLP is a common feature among many enzymes that catalyze reactions involving amino acids, including elimination and replacement reactions. jst.go.jpvulcanchem.com
The reaction mechanism is believed to proceed through the formation of a Schiff base between the amino group of the substrate and the aldehyde group of PLP. This intermediate facilitates the α,β-elimination or β-replacement reaction. In the absence of PLP, the enzyme can be inactivated through a transamination reaction between the substrate and the bound coenzyme, resulting in the formation of pyridoxamine (B1203002) 5'-phosphate and a keto acid. nih.gov The active form of the enzyme can be regenerated by the addition of α-keto acids. nih.gov
Substrate Specificity of this compound α,β-Lyase Towards D-Amino Acids and Analogues
This compound α,β-lyase exhibits a specific range of substrates it can act upon. In addition to its primary substrate, this compound, the enzyme can also utilize D-cystine, D-lanthionine, meso-lanthionine, and D-cysteine. nih.govasm.orgjst.go.jptandfonline.com However, it is inert towards D-selenocysteine, D-serine, DL-selenohomocystine, and L-amino acids. nih.govasm.orgjst.go.jp This specificity indicates a clear preference for D-enantiomers and highlights the enzyme's specialized role in the metabolism of specific sulfur- and selenium-containing amino acids.
| Substrate | Activity | Reference |
|---|---|---|
| This compound | Active | nih.govasm.orgjst.go.jptandfonline.com |
| D-Cystine | Active | nih.govasm.orgjst.go.jptandfonline.com |
| D-Lanthionine | Active | nih.govasm.orgjst.go.jptandfonline.com |
| meso-Lanthionine | Active | nih.govasm.orgjst.go.jptandfonline.com |
| D-Cysteine | Active | nih.govasm.orgjst.go.jp |
| D-Selenocysteine | Inert | nih.govasm.orgjst.go.jp |
| D-Serine | Inert | nih.govasm.org |
| DL-Selenohomocystine | Inert | nih.govasm.org |
| L-Amino Acids | Inert | nih.govasm.org |
This compound in Redox Cycling and Interconversion Pathways
The metabolism of this compound also involves redox reactions that are fundamental to its biological role.
β-Replacement Reactions Involving Thiols and Selenols
A key enzyme in the metabolism of this compound is this compound α,β-lyase, which has been identified and purified from the anaerobic bacterium Clostridium sticklandii. vulcanchem.comtandfonline.comnih.gov This enzyme, which requires pyridoxal 5'-phosphate (PLP) as a coenzyme, is versatile in its catalytic functions. vulcanchem.comtandfonline.com Beyond its primary role in α,β-elimination, this compound α,β-lyase also capably catalyzes β-replacement reactions. vulcanchem.comtandfonline.com
In these reactions, the enzyme facilitates the replacement of the seleno-group of this compound with a thiol, leading to the formation of the corresponding S-substituted D-cysteine derivatives. tandfonline.comnih.gov Conversely, the enzyme can also utilize selenols as the substituent donors in a reaction with D-cystine, which results in the production of Se-substituted D-selenocysteines. vulcanchem.comtandfonline.com This highlights a significant metabolic link between sulfur and selenium biochemistry within these organisms. vulcanchem.com For instance, L-selenohomocysteine can act as a substituent donor in a β-replacement reaction to produce selenocystathionine. nih.govasm.org These reactions demonstrate the enzyme's role in the potential interconversion of sulfur and selenium amino acids. vulcanchem.com
Table 1: β-Replacement Reactions Catalyzed by this compound α,β-Lyase
| Substrate 1 | Substrate 2 (Substituent Donor) | Product | Reference |
|---|---|---|---|
| This compound | Various Thiols | S-substituted D-cysteines | tandfonline.comnih.gov |
| D-Cystine | Selenols | Se-substituted D-selenocysteines | tandfonline.com |
| This compound | L-Selenohomocysteine | Selenocystathionine | nih.gov |
Comparative Enzymology of D- and L-Selenoamino Acid Metabolism
The enzymatic processing of D- and L-selenoamino acids displays notable differences in terms of the specific enzymes involved, their substrate specificities, and the types of reactions they catalyze.
The metabolism of this compound is primarily associated with the this compound α,β-lyase found in Clostridium sticklandii and Clostridium sporogenes. nih.govasm.org This enzyme specifically acts on D-isomers. Besides this compound, it can also use D-cystine, D-lanthionine, and D-cysteine as substrates, but it is inert towards L-amino acids, D-serine, and D-selenocysteine itself. tandfonline.comnih.gov Its main catalytic activities are α,β-elimination, which breaks down this compound into pyruvate, ammonia, and elemental selenium, and the β-replacement reactions discussed previously. tandfonline.comnih.gov
In contrast, the metabolism of L-selenocysteine is more widespread, occurring in mammals, birds, fish, and various bacteria. tandfonline.comwikipedia.org A key enzyme is selenocysteine (B57510) β-lyase (SCLY), which specifically decomposes L-selenocysteine into L-alanine and selenide (B1212193) (in the form of hydrogen selenide). wikipedia.orgmdpi.com This enzyme is crucial for recycling selenium from degraded selenoproteins. wikipedia.org Unlike the D-specific lyase, SCLY acts exclusively on the L-isomer. mdpi.com While D-selenocysteine can enter the active site of SCLY, it cannot serve as a substrate for the enzyme. mdpi.com
Furthermore, the biosynthesis of L-selenocysteine for incorporation into selenoproteins is a highly complex process involving a specific tRNA (tRNASec), selenocysteine synthase, and selenophosphate synthetase. wikipedia.org This machinery is distinct from the metabolic pathways of sulfur-containing amino acids, although some enzymes in sulfur metabolism can act on selenium analogues. tandfonline.com For example, some bacterial cysteine desulfurases can decompose L-cysteine and L-selenocysteine indiscriminately. mdpi.com However, the highly specific enzymes like this compound α,β-lyase and L-selenocysteine β-lyase underscore the stereospecificity inherent in selenoamino acid metabolism.
Table 2: Comparison of Key Enzymes in D- and L-Selenoamino Acid Metabolism
| Feature | This compound α,β-Lyase | L-Selenocysteine β-Lyase (SCLY) | Reference |
|---|---|---|---|
| Primary Substrate | This compound | L-Selenocysteine | tandfonline.commdpi.com |
| Other Substrates | D-Cystine, D-Lanthionine, D-Cysteine | Generally specific to L-selenocysteine; L-cysteine is a competitive inhibitor but not a good substrate. | nih.govmdpi.com |
| Substrate Inertness | L-amino acids, D-selenocysteine, D-serine | D-selenocysteine is not a substrate. | nih.govmdpi.com |
| Reaction Type(s) | α,β-Elimination, β-Replacement | Decomposition (β-Elimination) | tandfonline.commdpi.com |
| Primary Products | Pyruvate, Ammonia, Elemental Selenium (from elimination); S/Se-substituted D-amino acids (from replacement) | L-Alanine, Selenide (H₂Se) | tandfonline.commdpi.com |
| Organism(s) | Clostridium sticklandii, C. sporogenes | Mammals, Birds, Bacteria | nih.govtandfonline.com |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | Pyridoxal 5'-phosphate (PLP) | tandfonline.commdpi.com |
Metabolic Integration of D Selenocystine in Biological Systems
D-Selenocystine Metabolism in Prokaryotic Organisms (e.g., Clostridium species)
The metabolism of this compound in prokaryotes, particularly within the genus Clostridium, represents a specialized biochemical pathway. In organisms such as Clostridium sticklandii and Clostridium sporogenes, a novel enzyme, this compound α,β-lyase, has been identified. This enzyme specifically acts on the D-isomer of selenocystine (B224153). nih.gov
The primary metabolic fate of this compound in these bacteria is its decomposition into pyruvate, ammonia, and elemental selenium. nih.gov This reaction is catalyzed by this compound α,β-lyase, which has been purified and characterized from C. sticklandii. nih.gov The enzyme exhibits a molecular weight of approximately 74,000 daltons and is composed of two identical subunits. nih.govvulcanchem.com For its catalytic activity, the enzyme requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. nih.govvulcanchem.com
Interestingly, this compound α,β-lyase also demonstrates versatility by catalyzing β-replacement reactions. It can facilitate a reaction between this compound and a thiol, resulting in the formation of S-substituted D-cysteine. nih.gov This indicates a potential for the interconversion of selenium and sulfur-containing amino acids within these prokaryotic systems. vulcanchem.com While much of the broader research on selenium metabolism in bacteria has centered on the incorporation of L-selenocysteine into selenoproteins via a complex machinery involving specific tRNA molecules and enzymes, the study of this compound α,β-lyase in Clostridium species provides a distinct example of D-selenoamino acid catabolism. vulcanchem.comresearchgate.netnih.gov
Table 1: Characteristics of this compound α,β-lyase from Clostridium sticklandii
| Characteristic | Description | Reference |
| Source Organism | Clostridium sticklandii | nih.gov |
| Substrates | This compound, D-cystine, D-lanthionine, meso-lanthionine, D-cysteine | nih.gov |
| Products of this compound decomposition | Pyruvate, ammonia, elemental selenium | nih.gov |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | nih.govvulcanchem.com |
| Molecular Weight | ~74,000 Daltons | nih.govvulcanchem.com |
| Subunit Composition | Two identical subunits of ~35,000 Daltons each | nih.govvulcanchem.com |
| Additional Catalytic Activity | β-replacement reactions between this compound and thiols | nih.gov |
This compound's Role in Cellular Selenium Recycling and Homeostasis
The metabolism of this compound, particularly in organisms that can process it, can feed into this selenium pool. The decomposition of this compound by enzymes like this compound α,β-lyase in Clostridium species releases elemental selenium, which can then be made available for cellular use. nih.gov In a broader context, the transport of cystine and its selenium analog, selenocystine, is a key aspect of selenium homeostasis. It has been shown that D,L-selenocystine can inhibit the transport of cystine in rat hepatoma cells, suggesting that they may share a common transport pathway. rsc.org This competition for uptake can influence the intracellular availability of both sulfur and selenium-containing amino acids. rsc.org
Stereochemical Influences on Selenoamino Acid Metabolic Fates
The stereochemistry of selenoamino acids, referring to their D- or L-configuration, significantly influences their metabolic fate and biological activity. Most biological systems are stereospecific, preferentially recognizing and metabolizing L-amino acids for protein synthesis and other key functions. nih.gov The machinery for selenoprotein synthesis, for instance, is specific for L-selenocysteine, which is incorporated into proteins at UGA codons. nih.govwikipedia.org
The metabolic pathway for this compound is distinct from that of its L-isomer. As detailed in prokaryotes like Clostridium sticklandii, this compound is a specific substrate for this compound α,β-lyase, an enzyme that does not act on L-amino acids. nih.gov This enzymatic specificity highlights a clear divergence in the catabolism of D- and L-selenoamino acids. The enzyme's ability to also act on D-cystine further points to a D-amino acid-specific pathway. nih.gov
This stereochemical distinction is a recurring theme in amino acid metabolism. Research has shown that the L-stereoisomer of certain seleno-compounds can exhibit greater biological activity compared to racemic mixtures. wgtn.ac.nz For example, L-stereochemistry was found to enhance the anti-mycobacterial activity of some seleno-amino acids. wgtn.ac.nz The enzymatic systems responsible for the synthesis and breakdown of amino acids are highly evolved to distinguish between stereoisomers, ensuring the correct building blocks are used for cellular processes. The existence of a specific lyase for this compound in certain bacteria suggests a defined role for this D-amino acid in the metabolic networks of those organisms, separate from the primary L-selenocysteine pathways that lead to selenoprotein synthesis. nih.govvulcanchem.com
Table 2: Comparison of Metabolic Fates for D- and L-Selenocysteine
| Feature | D-Selenocysteine/D-Selenocystine | L-Selenocysteine | Reference |
| Primary Metabolic Role | Catabolism in specific prokaryotes | Incorporation into selenoproteins | nih.govwikipedia.org |
| Key Enzyme(s) | This compound α,β-lyase (in Clostridium sp.) | Selenocysteine (B57510) synthase, Selenophosphate synthetase | nih.govvulcanchem.comwikipedia.org |
| Metabolic Products | Pyruvate, ammonia, elemental selenium (in Clostridium sp.) | Component of functional selenoproteins | nih.govwikipedia.org |
| Stereospecificity | Utilized by D-amino acid specific enzymes | Utilized by L-amino acid specific protein synthesis machinery | nih.gov |
Advanced Analytical Methodologies for D Selenocystine Research
Chromatographic Techniques for Separation and Speciation
Chromatography is the cornerstone of D-selenocystine analysis, enabling its separation from a complex mixture of other compounds, including its own enantiomer, L-selenocystine.
High-Performance Liquid Chromatography (HPLC) is a pivotal technique for the analysis of selenoamino acids. For the specific challenge of separating enantiomers like D- and L-selenocystine, chiral HPLC methods are essential. Research has demonstrated the successful enantiomeric separation of underivatized selenoamino acids, including D,L-selenocystine, using an HPLC column with a chiral crown ether stationary phase. dss.go.thnih.govresearchgate.net This approach avoids the need for derivatization, which can be time-consuming and introduce potential sources of error. dss.go.th
A typical mobile phase for this separation is an acidic solution, such as 0.10 M perchloric acid (HClO₄), which helps in achieving good peak resolution. dss.go.thresearchgate.net The separation is often sensitive to temperature, with optimal resolution for this compound and other selenoamino acids achieved at specific temperatures, for instance, 22 °C. dss.go.thresearchgate.net In these systems, D-enantiomers, including this compound, characteristically elute before their corresponding L-enantiomers. dss.go.th The combination of a chiral stationary phase and a carefully optimized mobile phase allows for the baseline resolution of this compound from L-selenocystine and other related compounds like selenomethionine (B1662878). dss.go.thresearchgate.net
Table 1: HPLC Conditions for Enantiomeric Separation of Selenoamino Acids
An interactive data table is available below:
Ion exchange chromatography (IEC) is another valuable tool for the speciation of selenium compounds. cabidigitallibrary.org It separates molecules based on their net charge, which is influenced by the pH of the mobile phase. IEC has been used to separate selenocystine (B224153) and selenomethionine. This technique can be particularly useful for identifying selenium species that are unretained by chiral or reversed-phase columns. nih.govresearchgate.net For instance, after a sample is analyzed on a chiral column for D- and L-selenocystine, any unretained selenium-containing peaks can be further characterized using anion exchange chromatography. dss.go.thnih.govresearchgate.net
The separation mechanism in IEC for zwitterionic molecules like selenocystine can be complex, sometimes involving a combination of ion-exchange and reversed-phase interactions. The method can be coupled with sensitive detectors like ICP-MS to determine various selenium species, including selenocystine, selenite, and selenate, in a single chromatographic run.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Compound Resolution
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) provides unparalleled sensitivity and specificity for elemental and molecular analysis, making it an indispensable tool in this compound research.
When coupled with a separation technique like HPLC, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) serves as a powerful element-specific detector for selenium. dss.go.thnih.govresearchgate.net This "hyphenated" technique, HPLC-ICP-MS, allows for the precise quantification of selenium in the chromatographic peaks corresponding to different species, including this compound. dss.go.th The ICP-MS detector is significantly more sensitive than conventional UV detectors, with detection limits reported to be 40 to 400 times better. dss.go.thnih.govresearchgate.net This enhanced sensitivity is crucial for analyzing the trace amounts of this compound found in biological and nutritional samples. dss.go.th
Furthermore, ICP-MS detection simplifies complex chromatograms by only responding to selenium isotopes (e.g., m/z 78 or 82), effectively eliminating interferences from the sample matrix that often plague UV detection. dss.go.thnih.gov This specificity makes the identification and quantification of selenium species like this compound far more reliable. nih.govresearchgate.net
Table 2: Comparison of Detection Limits for Selenoamino Acids
An interactive data table is available below:
While ICP-MS confirms the presence and quantity of selenium, tandem mass spectrometry (MS/MS) is employed for the definitive structural confirmation of the molecule it resides in. nih.govresearchgate.net In MS/MS analysis, a specific ion (the precursor ion) corresponding to the mass of the suspected compound (e.g., a peptide containing selenocysteine) is selected and fragmented. The resulting fragment ions (product ions) create a unique "fingerprint" that can be used to confirm the molecule's identity and sequence. nih.govpnas.org
This technique is crucial for distinguishing selenocysteine (B57510) from its sulfur analogue, cysteine, which has a different mass. By analyzing the fragmentation pattern, researchers can unambiguously identify selenocysteine-containing peptides. nih.govpnas.org This level of structural verification is essential in proteomics and metabolism studies to confirm that selenium has been incorporated as selenocysteine into a protein's primary sequence. nih.govnih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental and Species Analysis
Strategies for Sample Preparation and Derivatization in Trace Analysis
Effective sample preparation is critical for the successful analysis of this compound, especially from complex biological matrices. The goal is to extract the analyte, remove interfering substances, and sometimes, modify the analyte to enhance its detection or separation.
Enzymatic digestion using proteases is a common first step for liberating selenoamino acids from proteins in biological samples. dss.go.thoup.com This is often preferred over harsh acid hydrolysis, which can degrade the target compounds. cabidigitallibrary.org
For trace analysis, derivatization can be employed to improve chromatographic behavior or detector response. asianpubs.org For example, pre-column derivatization with o-phthalaldehyde (B127526) (OPA) allows for the sensitive fluorescence detection of selenoamino acids. asianpubs.org In other methods, selenocysteine residues are specifically targeted for derivatization. Carbamidomethylation, using a reagent like iodoacetamide, is a technique used to alkylate the selenol group of selenocysteine. oup.comresearchgate.net This procedure prevents the re-formation of disulfide or diselenide bonds and creates a stable derivative that can be quantified by HPLC-ICP-MS. oup.comresearchgate.net
Care must also be taken to prevent the oxidation of selenium species during sample handling. The addition of reducing agents like 2-mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT) to standard solutions and samples can help prevent the oxidation of selenomethionine and selenocysteine. researchgate.netoup.com
D Selenocystine As a Tool in Biochemical and Synthetic Investigations
Applications in Probing Enzyme Active Site Mechanisms and Substrate Recognition
D-Selenocystine and its monomeric reduced form, D-selenocysteine, are instrumental in elucidating the intricacies of enzyme active sites, particularly in distinguishing the subtle mechanisms of substrate recognition and catalysis. While not always a direct substrate, the ability of D-selenocysteine to enter the active site of certain enzymes provides critical information about the structural and chemical requirements for enzymatic activity.
A prominent example is the study of selenocysteine (B57510) lyase (SCLY), an enzyme crucial for selenium metabolism that specifically decomposes L-selenocysteine. Research has shown that while D-selenocysteine can enter the active site of SCLY, it does not act as a substrate. mdpi.com This observation is key to understanding the enzyme's stereospecificity. The inability of the D-isomer to be processed highlights the precise geometric arrangement required for the deprotonation of the substrate and the subsequent formation of a critical intermediate with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. mdpi.comnih.gov
Furthermore, studies on rat SCLY have demonstrated that the incubation with D-selenocysteine causes a spectral shift in the PLP cofactor, similar to that observed with the non-substrate L-cysteine. nih.gov This indicates that D-selenocysteine binds in the active site and interacts with the cofactor, even though it cannot be catalytically turned over. nih.gov This use of this compound as a molecular probe helps to map the active site and define the specific interactions necessary for catalysis, distinguishing them from mere binding events.
The table below summarizes the interactions of various compounds with Selenocysteine Lyase, highlighting the specific role of D-selenocysteine in these investigations.
| Compound | Interaction with SCLY | Outcome | Reference |
| L-Selenocysteine | Binds to active site and acts as a substrate | Decomposed to alanine (B10760859) and selenide (B1212193) | mdpi.com |
| L-Cysteine | Binds to active site but is not a substrate | Acts as a competitive inhibitor | mdpi.com |
| D-Selenocysteine | Enters active site but is not a substrate | Causes spectral shift in PLP cofactor | mdpi.comnih.gov |
| D-Cysteine | Enters active site but is not a substrate | Causes spectral shift in PLP cofactor | nih.gov |
Utilization in Studying Selenium Biogeochemical Cycling in Model Systems
This compound plays a role in model systems designed to understand the complex biogeochemical cycling of selenium. Selenium is an essential micronutrient, but it can be toxic at high concentrations, making the study of its transformation and movement through different environmental compartments crucial. copernicus.org Organic selenium compounds, including selenocystine (B224153), are significant components of this cycle. nih.govresearchgate.net
In certain anaerobic bacteria, such as Clostridium sticklandii, this compound is a substrate for a specific enzyme, this compound α,β-lyase. vulcanchem.comnih.govnih.gov This enzyme catalyzes the decomposition of this compound into pyruvate, ammonia, and elemental selenium. vulcanchem.comnih.gov The characterization of this enzyme and its activity provides a model for understanding how microorganisms can transform organic selenium species. This metabolic pathway is a critical piece in the larger puzzle of selenium biogeochemistry, demonstrating a mechanism for the conversion of an organic selenide into an inorganic, elemental form.
The study of such specific enzymatic reactions in model organisms helps to build a more comprehensive picture of the various transformations selenium can undergo in the environment, influenced by microbial activity. nih.gov These transformations, including oxidation, reduction, and methylation, dictate the bioavailability and potential toxicity of selenium in ecosystems. researchgate.net
Role as a Precursor or Intermediate in Chemical Synthesis of Selenoamino Acid Derivatives
This compound is a valuable starting material and intermediate in the chemical synthesis of various selenoamino acid derivatives. The diselenide bond in this compound can be readily reduced to form two molecules of D-selenocysteine, which contains a highly reactive selenol group. This reactivity is harnessed by chemists to create a diverse array of selenium-containing compounds.
One of the primary challenges in synthesizing selenocysteine derivatives is the propensity of the selenol group to oxidize back to the diselenide. thieme-connect.com Therefore, synthetic strategies often involve the use of protected forms of selenocysteine. This compound itself can be considered a naturally protected form of D-selenocysteine.
Synthetic methodologies often begin with the reduction of N-protected this compound to generate a nucleophilic selenium species in situ. This nucleophile can then be reacted with various electrophiles to introduce different functional groups at the selenium atom, leading to the synthesis of a wide range of Se-protected D-selenocysteine derivatives. thieme-connect.com For instance, the reaction of reduced N-Boc-L-selenocystine (the L-isomer is more commonly used but the principle applies to the D-isomer) with allyl bromide yields the corresponding Se-allyl-selenocysteine derivative. thieme-connect.com
The enzyme this compound α,β-lyase from C. sticklandii not only catalyzes the elimination of this compound but also facilitates β-replacement reactions. nih.govnih.gov In these reactions, this compound can react with a thiol to produce an S-substituted D-cysteine. nih.govnih.gov Furthermore, L-selenohomocysteine can act as a substituent donor in this enzymatic system to produce selenocystathionine. nih.govhmdb.ca This enzymatic synthesis showcases the potential of using this compound as a precursor in biocatalytic routes to other selenoamino acids.
Integration into Recombinant Protein Expression Systems for Selenoprotein Studies (via selenocysteine)
The study of selenoproteins, which contain the 21st amino acid selenocysteine (Sec), is often hampered by the complexity of their natural synthesis machinery. nih.govcore.ac.uk Recombinant expression systems offer a powerful alternative for producing these proteins for detailed biochemical and structural analysis. While the direct incorporation of D-selenocysteine is not typical, the principles of using selenium sources for selenoprotein expression are relevant.
In some cell-free protein synthesis systems, selenocystine (the oxidized form of selenocysteine) is added to the reaction mixture. mdpi.com Under reducing conditions, selenocystine is converted to selenocysteine, which can then be utilized by the translational machinery. mdpi.com For instance, a method has been developed to mischarge tRNACys with selenocysteine in a cell-free system. This is achieved by removing cysteine from the reaction and adding selenocystine, which is then reduced to selenocysteine. mdpi.com
While these systems primarily use L-selenocystine to produce naturally occurring L-selenoproteins, the underlying chemical principles demonstrate the utility of selenocystine as a stable precursor for the reactive selenocysteine required for incorporation. The ability to generate selenocysteine in situ from a more stable source like selenocystine is a key enabling technology for the study of this unique class of proteins. researchgate.netki.se
Future Directions and Unresolved Questions in D Selenocystine Research
Elucidating Undiscovered D-Selenocystine Metabolic Pathways
The metabolism of selenium is a complex process, creating a wide array of products. oup.com While the primary metabolic pathways for L-selenocysteine are relatively well-understood, involving its incorporation into selenoproteins or its breakdown to hydrogen selenide (B1212193), the metabolic fate of this compound remains largely uncharted territory. oup.comnih.gov Current knowledge points to a key role for the enzyme this compound α,β-lyase, found in certain bacteria like Clostridium sticklandii, which decomposes this compound into pyruvate, ammonia, and elemental selenium. vulcanchem.comnih.gov This enzyme can also facilitate β-replacement reactions with thiols, highlighting a potential link between sulfur and selenium biochemistry. vulcanchem.com
However, many questions regarding the broader metabolic pathways of this compound in various organisms remain unanswered. It is known that selenocysteine (B57510) is not typically found free in cells due to its high reactivity; instead, it is stored in its oxidized form, selenocystine (B224153), or as selenomethionine (B1662878). wikipedia.orghmdb.ca This underscores the importance of understanding the full scope of this compound's metabolic conversions.
Future research should focus on identifying and characterizing novel enzymes and pathways involved in this compound metabolism across different biological systems, from microorganisms to higher animals. Investigating how organisms that accumulate this compound manage its storage and detoxification is also a critical area of inquiry. plos.org The discovery of new metabolic routes could reveal previously unknown biological roles for this enigmatic compound and its derivatives. oup.com
Advancements in Stereospecific Analysis of Selenoamino Acids in Complex Matrices
A significant challenge in studying this compound is the difficulty in separating and quantifying its stereoisomers (D-, L-, and meso-forms) within complex biological samples. dss.go.thresearchgate.net The development of robust analytical techniques is paramount for accurately assessing the distribution and metabolic fate of this compound.
High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) has emerged as a powerful tool for the speciation of selenoamino acids. core.ac.uk Chiral HPLC columns, such as those with crown ether stationary phases, have shown promise in separating the enantiomers of underivatized selenoamino acids, including D- and L-selenocystine. dss.go.thresearchgate.net However, complete resolution, especially in complex mixtures, remains a hurdle.
Other techniques like capillary electrophoresis (CE) with chiral additives have also been explored for the enantiomeric separation of selenoamino acids. dss.go.th Innovations in sample preparation, such as comparing different extraction methods like hot water versus enzymatic digestion, are also crucial for preserving the integrity of the selenoamino acid species.
Future advancements should aim to improve the resolution, sensitivity, and efficiency of these analytical methods. The development of novel chiral stationary phases for HPLC and more effective chiral selectors for CE could lead to better separation of this compound from its other isomers and from a multitude of other compounds present in biological matrices. Furthermore, exploring alternative detection methods beyond UV and ICP-MS may provide additional analytical capabilities. dss.go.th
Deeper Understanding of this compound's Interactions within Diverse Biological Systems
The biological effects of selenium compounds are highly dependent on their chemical form. cas.cz While the roles of L-selenocysteine in selenoproteins and antioxidant defense are well-established, the specific interactions of this compound within biological systems are less clear. wikipedia.orgmdpi.com
Research has indicated that this compound can have distinct biological effects. For instance, in some bacterial species, it has been shown to have synergistic effects with other compounds and can inhibit the growth of certain antibiotic-resistant bacteria, potentially by affecting the mitochondrial membrane potential. biosynth.com In contrast, some studies in rats have associated D,L-selenocystine with cataract formation. cas.cz
A key area for future investigation is the stereoselectivity of enzymes that interact with selenoamino acids. For example, selenocysteine lyase (SCLY), an enzyme involved in selenium recycling, can bind D-selenocysteine but cannot use it as a substrate. mdpi.comnih.gov This suggests that this compound may act as a competitive inhibitor or modulator of certain enzymatic pathways. Understanding these specific interactions is crucial for elucidating the unique biological functions of this compound.
Further research is needed to explore the interactions of this compound with a wider range of proteins, enzymes, and other cellular components across various organisms. Investigating its potential role in redox regulation, cell signaling, and its influence on the gut microbiome could provide significant insights into its physiological and toxicological profiles. oup.comnih.gov
Methodological Innovations for Characterizing Transient this compound Intermediates
A major challenge in studying the metabolism and biological interactions of this compound is the transient nature of many of its potential intermediates. Selenols, the reduced form of selenoamino acids, are highly reactive and susceptible to oxidation. wikipedia.org This makes their direct detection and characterization in biological systems extremely difficult.
The metabolism of selenium compounds involves a series of dynamic reactions, generating a variety of short-lived metabolites. oup.com For example, the enzymatic decomposition of this compound by this compound α,β-lyase likely proceeds through several transient intermediates. vulcanchem.com Similarly, β-replacement reactions would also involve fleeting chemical species. nih.gov
Developing innovative methodologies to trap and identify these transient intermediates is essential for a complete understanding of this compound's biochemistry. Techniques such as spin trapping coupled with mass spectrometry have been used to detect short-lived radical intermediates in other chemical systems and could potentially be adapted for studying selenium metabolism. acs.org The use of specifically designed molecular probes that react with and stabilize transient selenium species could also be a promising avenue.
Furthermore, advancements in computational chemistry and quantum chemical calculations can help predict the structures and stabilities of potential intermediates, guiding experimental efforts to detect them. mdpi.com By combining these cutting-edge analytical and computational approaches, researchers can begin to piece together the complete, dynamic picture of this compound's journey through biological systems.
Q & A
Q. What are the primary enzymatic pathways involved in D-Selenocystine degradation, and how can these be experimentally validated?
this compound is degraded via α,β-elimination by pyridoxal 5'-phosphate (PLP)-dependent enzymes such as this compound α,β-lyase, producing pyruvate, NH₃, and H₂Se₂ (which spontaneously converts to elemental selenium and H₂Se under anaerobic conditions). To validate this pathway:
- Use alanine dehydrogenase to quantify pyruvate by converting it to alanine, followed by amino acid analysis .
- Measure NH₃ via glutamate dehydrogenase or direct colorimetric assays.
- Monitor selenium products using redox-sensitive dyes (e.g., DTNB) or HPLC coupled with mass spectrometry .
Q. How is this compound synthesized, and what purity validation methods are recommended?
this compound is synthesized by oxidizing D-selenocysteine under controlled conditions. Key steps include:
- Using sodium selenite as a selenium source during amino acid synthesis.
- Purification via ion-exchange chromatography or reverse-phase HPLC.
- Validate purity using circular dichroism (to confirm D-configuration) and elemental analysis (to confirm Se content). For enzymatic studies, ensure >95% purity via NMR or high-resolution mass spectrometry .
Q. What analytical techniques are suitable for detecting this compound and its metabolites in biological samples?
- HPLC with fluorescence detection : Derivatize samples with o-phthalaldehyde to enhance sensitivity for selenoamino acids.
- ICP-MS : Quantify selenium isotopes with high specificity.
- Enzymatic assays : Couple reactions with alanine dehydrogenase or D-amino acid oxidase to track pyruvate/NH₃ production .
Advanced Research Questions
Q. How can researchers resolve contradictions in substrate specificity data for this compound α,β-lyase?
Discrepancies in substrate efficacy (e.g., this compound vs. D-cystine) arise from enzyme source variability (e.g., Clostridium sticklandii vs. E. coli). To address this:
- Perform kinetic assays (Km, Vmax) under standardized conditions (pH 7.2, 30°C, anaerobic) .
- Use site-directed mutagenesis to compare active-site residues across homologs.
- Validate findings with X-ray crystallography or cryo-EM to map substrate-binding pockets .
Q. What experimental designs are critical for studying the labile intermediates (e.g., H₂Se) in this compound degradation?
H₂Se is highly reactive and requires strict anaerobic handling:
- Use glove boxes or sealed reaction vessels with N₂ purging.
- Trap H₂Se with metal chelators (e.g., Cd²⁺) or detect it via gas chromatography.
- Include negative controls (e.g., enzyme inhibitors like hydroxylamine) to confirm enzymatic specificity .
Q. How do cofactors like pyridoxal 5'-phosphate (PLP) influence this compound α,β-lyase activity, and how can this be optimized?
PLP is essential for catalysis. To optimize activity:
- Pre-incubate the enzyme with 20 µM PLP in 20 mM potassium phosphate buffer (pH 7.2).
- Monitor PLP binding via UV-Vis spectroscopy (absorbance at 420 nm).
- Test PLP analogs (e.g., pyridoxal 5'-sulfate) to probe cofactor specificity .
Q. What statistical approaches are recommended for analyzing data on this compound’s comparative efficacy with other selenocompounds?
- Use multivariate analysis (e.g., PCA) to compare metabolic profiles.
- Apply non-linear regression models to dose-response data (e.g., IC₅₀ for toxicity studies).
- Address batch variability with mixed-effects models , especially in multi-institutional studies .
Methodological Challenges and Solutions
Q. How can researchers ensure reproducibility in this compound enzyme assays?
- Standardize enzyme sources (e.g., use C. sticklandii ATCC 12662 for α,β-lyase).
- Include internal standards (e.g., deuterated this compound) in LC-MS workflows.
- Document buffer composition (e.g., 0.01% 2-mercaptoethanol for enzyme stability) and storage conditions (-20°C in 50% glycerol) .
Q. What strategies mitigate interference from elemental selenium in kinetic studies?
- Centrifuge reactions post-incubation to pellet selenium particles.
- Use membrane filters (0.22 µm) to remove particulates before spectrophotometric readings.
- Validate assays with selenium-free controls (e.g., replace this compound with D-alanine) .
Q. How should researchers design controls for studies on this compound’s metabolic interactions?
- Negative controls : Use enzyme knockout strains or PLP-deficient assays.
- Positive controls : Include known substrates like D-lanthionine.
- Blank reactions : Omit substrates or enzymes to account for non-enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
